molecular formula C14H11NO2 B2953621 (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one CAS No. 952577-85-4

(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B2953621
CAS No.: 952577-85-4
M. Wt: 225.247
InChI Key: BNQUTIKQLLGYQB-LZCJLJQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one is a synthetic chalcone derivative with the molecular formula C14H11NO2 and a monoisotopic mass of 225.078979 Da . It is part of the 1,3-diaryl-2-propen-1-one family, characterized by two aromatic rings bridged by an α,β-unsaturated ketone system . This chalcone is provided for research and development purposes. Chalcones are investigated for a wide spectrum of biological and pharmacological activities, which include potential anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . The specific substitution pattern on the aromatic rings, such as the 4-hydroxyphenyl and pyridin-4-yl groups in this compound, is a key determinant of its biological and physical properties . Furthermore, chalcone derivatives are of significant interest in material science due to their non-linear optical (NLO) properties, making them candidates for applications in optical communications and frequency conversion . The conjugated double bond and completely delocalized π-electron system contribute to this versatility . This product is intended for research use only and is not for diagnostic or therapeutic use. It is strictly prohibited for personal use. Researchers should consult the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-4-2-12(3-5-13)14(17)6-1-11-7-9-15-10-8-11/h1-10,16H/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQUTIKQLLGYQB-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxyacetophenone and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the pyridinyl group can interact with enzymes and receptors, modulating their activity. The compound can also inhibit the activity of certain enzymes involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one with analogous chalcone derivatives, focusing on structural modifications, physicochemical properties, and reported biological activities.

Substituent Effects on Aromatic Rings
Compound Name Substituents (Ar and Ar') Key Functional Groups Molecular Weight (g/mol) Notable Properties/Activities References
(2E)-1-(4-Hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one Ar = 4-hydroxyphenyl; Ar' = pyridin-4-yl –OH, pyridine 265.28 Enhanced solubility in polar solvents; potential antibacterial activity due to pyridine moiety
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one Ar = 4-chlorophenyl; Ar' = 1,3-diphenylpyrazole –Cl, pyrazole 384.86 Increased hydrophobicity; pyrazole may enhance binding to enzyme active sites
(2E)-3-(4-Nitrophenyl)-1-(1-pyrrolidinyl)prop-2-en-1-one Ar = 4-nitrophenyl; Ar' = pyrrolidinyl –NO₂, pyrrolidine 258.27 Strong electron-withdrawing nitro group; potential for charge-transfer interactions
(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidinyl)prop-2-en-1-one Ar = 4-fluorophenyl; Ar' = 2-methylpiperidinyl –F, piperidine 275.32 Fluorine improves metabolic stability; piperidine enhances membrane permeability
(2E)-1-(Biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one Ar = biphenyl-4-yl; Ar' = 4-methoxyphenyl –OCH₃, biphenyl 326.38 Biphenyl group increases π-π stacking; methoxy improves solubility

Key Observations :

  • Electron-donating groups (e.g., –OH, –OCH₃) enhance solubility in polar solvents but may reduce metabolic stability.
  • Electron-withdrawing groups (e.g., –NO₂, –Cl) increase reactivity toward nucleophiles and improve binding to hydrophobic pockets .
  • Heteroaromatic rings (pyridine, pyrazole) introduce hydrogen-bonding or dipole-dipole interactions, critical for target specificity .
Crystallographic and Conformational Differences
  • Dihedral Angles : In (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one analogs, dihedral angles between the central benzene and fluorophenyl rings range from 7.14° to 56.26° , influencing molecular planarity and packing efficiency .
  • Hydrogen Bonding : The 4-hydroxyphenyl group in the target compound can form intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing the s-cis conformation. This contrasts with derivatives like (2E)-1-(4-chlorophenyl)-3-(pyrazolyl)prop-2-en-1-one, where steric hindrance from bulky substituents disrupts planarity .

Biological Activity

(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. Chalcones are characterized by their two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties.

The molecular formula of (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one is C14H11NO2, with a molecular weight of 229.24 g/mol. The compound features a hydroxy group which contributes to its biological activity.

The biological activity of this chalcone is attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.
  • Enzyme Interaction : The pyridinyl group may modulate the activity of enzymes involved in inflammatory pathways and cell proliferation.
  • Antimicrobial Effects : The compound demonstrates potential against various pathogens by disrupting their metabolic processes.

Antioxidant Activity

Studies indicate that (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one exhibits significant antioxidant properties. It effectively scavenges free radicals and inhibits lipid peroxidation, which is crucial for protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models of inflammatory diseases.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of bacteria and fungi. In vitro studies have demonstrated efficacy against:

  • Bacteria : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL.
  • Fungi : Exhibits antifungal activity against Candida species.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/Pathways
AntioxidantHighFree radicals, lipid peroxidation
Anti-inflammatoryModerateCOX, LOX enzymes
AntimicrobialEffectiveS. aureus, E. coli, Candida species

Case Studies

  • Antioxidant Efficacy Study : A study demonstrated that the compound significantly reduced malondialdehyde levels in rat liver tissues, indicating decreased oxidative stress after treatment.
  • Anti-inflammatory Study : In a murine model of arthritis, administration of (2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one resulted in reduced swelling and pain scores compared to control groups.
  • Antimicrobial Assessment : Clinical isolates of S. aureus showed susceptibility to the compound, with the study reporting complete bactericidal activity within 8 hours at certain concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.